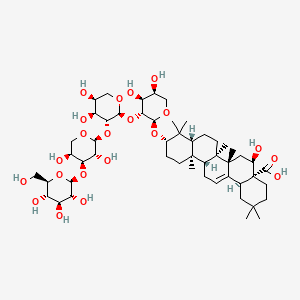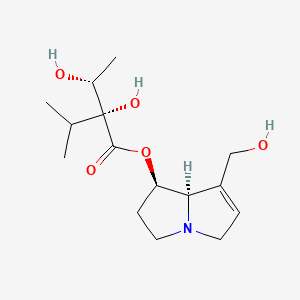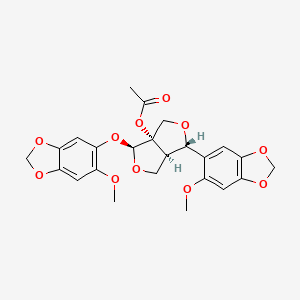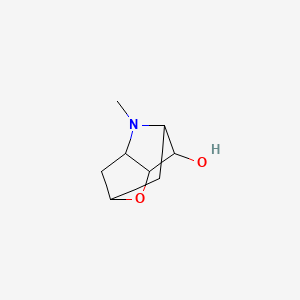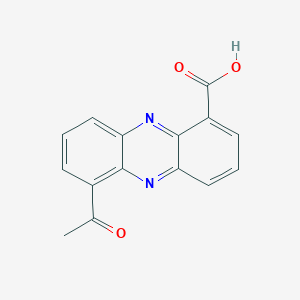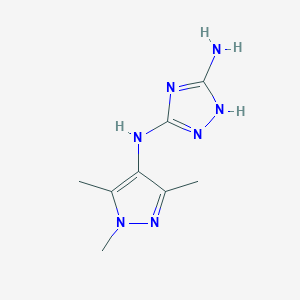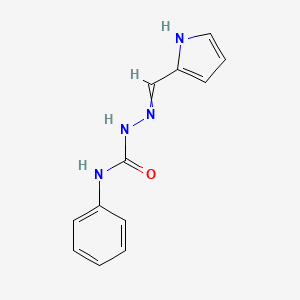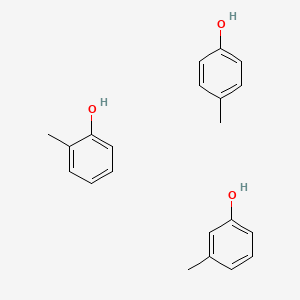
cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cresol, commonly known as this compound, is an aromatic organic compound with the chemical formula CH₃C₆H₄OH. It is a derivative of phenol, where a methyl group is substituted onto the benzene ring. This compound exists in three isomeric forms: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol). These isomers are collectively referred to as cresols .
Vorbereitungsmethoden
cresol can be synthesized through various methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. This reaction produces a mixture of the three isomers . Another method involves the hydrolysis of sulfonates with methanol . Industrially, methylphenol is often derived from coal tar, a byproduct of coal processing . The production process involves the distillation of coal tar to separate the cresols from other components.
Analyse Chemischer Reaktionen
cresol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. For example, ortho-cresol can be oxidized to form ortho-quinone.
Reduction: Reduction of methylphenol typically leads to the formation of methylcyclohexanol.
Substitution: this compound can undergo electrophilic aromatic substitution reactions. .
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and the isomer of methylphenol used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of methylphenol involves its interaction with cellular components. For example, thymol, a derivative of methylphenol, exerts its effects by scavenging free radicals, inhibiting the recruitment of cytokines and chemokines, and enhancing endogenous antioxidant enzymes . These actions contribute to its anti-inflammatory and antioxidant properties. cresol can also disrupt microbial cell membranes, leading to its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
cresol is similar to other phenolic compounds, such as phenol and xylenol. it is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. For instance, methylphenol has a higher boiling point compared to phenol due to increased van der Waals forces . The three isomers of methylphenol (ortho-cresol, meta-cresol, and para-cresol) also exhibit different chemical behaviors and applications .
Similar compounds include:
Phenol (C₆H₅OH): Lacks the methyl group, making it less hydrophobic than methylphenol.
Xylenol (C₈H₁₀O): Contains two methyl groups, leading to different chemical properties and uses.
Thymol (C₁₀H₁₄O): A derivative of methylphenol with additional isopropyl group, known for its strong antimicrobial properties.
Eigenschaften
Molekularformel |
C21H24O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-methylphenol;3-methylphenol;4-methylphenol |
InChI |
InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8/h3*2-5,8H,1H3 |
InChI-Schlüssel |
QTWJRLJHJPIABL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC=CC=C1O |
Synonyme |
cresol cresol potassium salt cresol sodium salt cresol, titanium (4+) salt cresolum methylphenol mixed cresols tricresol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)
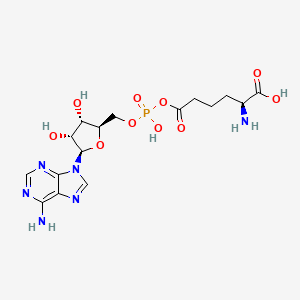
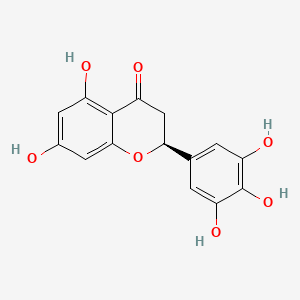
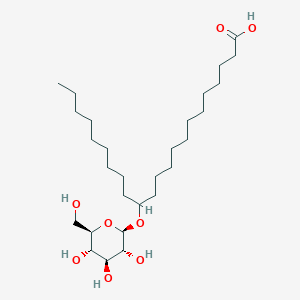
![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)
